2-(3-Azidopropoxy)-5-fluorobenzoic acid
Overview
Description
2-(3-Azidopropoxy)-5-fluorobenzoic acid is a chemical compound that features both azide and fluorine functional groups. The presence of these groups makes it a versatile compound in various chemical reactions and applications. The azide group is known for its reactivity in click chemistry, while the fluorine atom can influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropoxy)-5-fluorobenzoic acid typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a fluorobenzoic acid derivative is reacted with 3-azidopropanol under suitable conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azidopropoxy)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide.
Click Chemistry: Copper(I) catalysts, alkyne derivatives.
Reduction: Lithium aluminum hydride, ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of new carbon-nitrogen bonds.
Click Chemistry: Formation of triazole rings.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-(3-Azidopropoxy)-5-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug development, particularly in the design of targeted therapies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Azidopropoxy)-5-fluorobenzoic acid largely depends on its functional groups. The azide group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in living systems. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
3-Azidopropionic acid: Similar azide functionality but lacks the fluorine atom.
5-Fluorobenzoic acid: Contains the fluorine atom but lacks the azide group.
2-(3-Azidopropoxy)benzoic acid: Similar structure but without the fluorine atom.
Uniqueness
2-(3-Azidopropoxy)-5-fluorobenzoic acid is unique due to the combination of both azide and fluorine functional groups
Properties
IUPAC Name |
2-(3-azidopropoxy)-5-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O3/c11-7-2-3-9(8(6-7)10(15)16)17-5-1-4-13-14-12/h2-3,6H,1,4-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQJVAAWMNVZNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)OCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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